N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide
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Overview
Description
N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines This compound is characterized by the presence of a phenyl group attached to the imidazo[1,2-a]pyrimidine core and a trifluoromethyl group attached to the benzamide moiety
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various targets such as tyrosine-protein kinases , which act as cell-surface receptors and regulate angiogenesis, endothelial cell survival, proliferation, migration, adhesion, and cell spreading .
Mode of Action
It’s known that similar compounds can induce cell cycle arrest at the g2/m phase, suggesting inhibitory action on tubulin polymerization . They can also activate Caspase-3 , an essential enzyme in apoptosis, and inhibit the PI3K/Akt/mTOR signaling pathway , which is involved in cell survival and growth.
Biochemical Pathways
Similar compounds have been shown to affect pathways related to cell cycle regulation, apoptosis, and cell survival .
Result of Action
Similar compounds have been shown to induce cell cycle arrest, activate apoptosis, and inhibit cell survival and growth pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of α-bromoketones with 2-aminopyridines, followed by further functionalization to introduce the trifluoromethyl group. The reaction conditions often include the use of solvents like toluene or ethyl acetate and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the cyclization and bromination steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the imidazo[1,2-a]pyrimidine core, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar core structure but differ in the substituents attached to the pyridine ring.
3-bromoimidazo[1,2-a]pyridines: These compounds have a bromine atom instead of the trifluoromethyl group, leading to different chemical properties and reactivity.
Uniqueness
N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This makes the compound particularly valuable in medicinal chemistry for the design of drugs with enhanced potency and selectivity.
Properties
IUPAC Name |
N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N4O/c21-20(22,23)15-9-4-8-14(12-15)18(28)26-17-16(13-6-2-1-3-7-13)25-19-24-10-5-11-27(17)19/h1-12H,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXNLYZCWXADGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)NC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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